molecular formula C17H22ClNO4 B2695981 Boc-(R)-alpha-(3-chlorobenzyl)proline CAS No. 706806-68-0

Boc-(R)-alpha-(3-chlorobenzyl)proline

Cat. No.: B2695981
CAS No.: 706806-68-0
M. Wt: 339.82
InChI Key: KLTFJXPAPHYWKB-QGZVFWFLSA-N
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Description

Boc-®-alpha-(3-chlorobenzyl)proline is a chemical compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chiral center at the alpha position, and a 3-chlorobenzyl substituent. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(3-chlorobenzyl)proline typically involves the following steps:

    Protection of Proline: The proline molecule is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the amino group.

    Formation of the Chiral Center: The alpha position of the proline is then functionalized to introduce the chiral center. This can be achieved through various methods, including asymmetric synthesis or chiral resolution.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the proline derivative reacts with a suitable 3-chlorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of Boc-®-alpha-(3-chlorobenzyl)proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(3-chlorobenzyl)proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the 3-chlorobenzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced proline derivatives.

    Substitution: Formation of various substituted proline derivatives.

Scientific Research Applications

Boc-®-alpha-(3-chlorobenzyl)proline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-®-alpha-(3-chlorobenzyl)proline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The presence of the Boc protecting group and the 3-chlorobenzyl substituent influences its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    Boc-®-alpha-(4-chlorobenzyl)proline: Similar structure with a 4-chlorobenzyl group instead of 3-chlorobenzyl.

    Boc-®-alpha-(2-chlorobenzyl)proline: Similar structure with a 2-chlorobenzyl group instead of 3-chlorobenzyl.

    Boc-®-alpha-(3-fluorobenzyl)proline: Similar structure with a 3-fluorobenzyl group instead of 3-chlorobenzyl.

Uniqueness

Boc-®-alpha-(3-chlorobenzyl)proline is unique due to the specific positioning of the 3-chlorobenzyl group, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-[(3-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFJXPAPHYWKB-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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